molecular formula C22H21N3O5S B6572248 ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate CAS No. 921792-29-2

ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate

Cat. No.: B6572248
CAS No.: 921792-29-2
M. Wt: 439.5 g/mol
InChI Key: KQUCMHPNBKHIHV-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate is a heterocyclic compound featuring a central 1,3-thiazole ring substituted with a 4-methoxybenzamido group at position 2. The thiazole moiety is linked via an acetamido spacer to an ethyl benzoate ester at position 4 of the benzene ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation. Its synthesis typically involves multi-step reactions, including condensation of thiourea derivatives with acetylene carboxylates or coupling of pre-formed thiazole intermediates with activated benzoate esters .

Properties

IUPAC Name

ethyl 4-[[2-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-3-30-21(28)15-4-8-16(9-5-15)23-19(26)12-17-13-31-22(24-17)25-20(27)14-6-10-18(29-2)11-7-14/h4-11,13H,3,12H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUCMHPNBKHIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant research findings.

1. Compound Overview

Chemical Structure : this compound is characterized by a complex structure that includes a benzoate moiety linked to a thiazole ring and a methoxybenzamide group. The presence of these functional groups suggests potential interactions with biological targets.

IUPAC Name : 4-methoxy-N-[4-[2-(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]benzamide.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Thiazole Intermediates : Utilizing reagents such as thionyl chloride and various amines.
  • Coupling Reactions : Combining thiazole derivatives with the benzamide moiety under controlled conditions to achieve the desired product.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exhibit properties such as:

  • Enzyme Inhibition : Potentially inhibiting key enzymes involved in disease pathways.
  • Receptor Binding : Modulating receptor activity, which could lead to therapeutic effects in various conditions.

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines, including HEPG2 (liver cancer) and SK-MEL-2 (skin cancer). The structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance potency against these cell lines .
Cell LineCompoundIC50 (µg/mL)
HEPG2Compound A10.28
SK-MEL-2Compound B4.27

Antimicrobial Properties

The compound's structural components may also contribute to antimicrobial activity. Research indicates that certain thiazole derivatives possess broad-spectrum antimicrobial properties, making them candidates for further investigation in treating infections .

Anti-inflammatory Effects

Given the presence of the methoxy group and the benzamide structure, there is potential for anti-inflammatory activity. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

5. Case Studies

Several case studies highlight the efficacy of thiazole derivatives in therapeutic applications:

  • Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their anticancer effects against multiple human cancer cell lines, demonstrating significant growth inhibition and establishing a correlation between structure and biological activity .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their targets at the molecular level, enhancing our understanding of their mechanisms of action.

Comparison with Similar Compounds

The compound belongs to a broader class of ethyl benzoate derivatives with heterocyclic acetamido side chains. Below is a systematic comparison with structurally analogous compounds, focusing on molecular features, synthesis, and functional properties.

Structural Analogues with Thiazole/Thiazolidinone Cores
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Key Properties
Ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate (Target) 1,3-Thiazole 4-Methoxybenzamido, ethyl benzoate ~441.45 DMAD-mediated cyclization High polarity, moderate solubility
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate Thiazolidin-4-one Benzamido, methoxyethylidene ~454.48 Reaction with DMAD in methanol Enhanced hydrogen-bonding capacity
Ethyl 4-(2-(5-methoxy-1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A22) Benzoimidazole Methoxybenzoimidazole, thioacetamido ~427.47 Condensation with benzaldehyde Improved metabolic stability

Key Observations :

  • Thiazolidinone vs.
  • In contrast, thioacetamido-linked benzoimidazoles (e.g., A22) show higher metabolic stability due to sulfur’s resistance to oxidative degradation .
Analogues with Pyridazine and Isoxazole Substituents
Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Functional Differences
I-6230 Pyridazine Phenethylamino, pyridazin-3-yl ~379.42 Enhanced π-π stacking with receptors
I-6373 Isoxazole 3-Methylisoxazol-5-yl, thio ~362.40 Higher lipophilicity and membrane permeability

Key Observations :

  • Pyridazine Derivatives: Compounds like I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) exhibit strong π-π interactions due to the planar pyridazine ring, which may improve binding to aromatic enzyme pockets compared to the target compound’s thiazole .
  • Isoxazole Derivatives: The 3-methylisoxazole group in I-6373 increases lipophilicity, favoring blood-brain barrier penetration—a property less pronounced in the polar target compound .
Reactivity and Physicochemical Properties
  • Reactivity: Ethyl 4-(dimethylamino)benzoate derivatives () demonstrate higher reactivity in polymerization reactions compared to methacrylate analogues, suggesting that the target compound’s ester group may confer stability in acidic environments .
  • Spectroscopic Properties: FT-IR studies of similar compounds (e.g., quinazolinone-linked benzoates) reveal that the 4-methoxy group in the target compound generates distinct C=O and N-H stretching bands at ~1680 cm⁻¹ and ~3300 cm⁻¹, respectively, aiding structural validation .

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